molecular formula C24H22N2O B1313567 1-(1-trityl-1H-imidazol-4-yl)ethanol CAS No. 62256-50-2

1-(1-trityl-1H-imidazol-4-yl)ethanol

Cat. No. B1313567
CAS No.: 62256-50-2
M. Wt: 354.4 g/mol
InChI Key: AMCBMIZVYBLKQA-UHFFFAOYSA-N
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Patent
US09278969B2

Procedure details

To 1-(1-trityl-1H-imidazol-4-yl)ethanol (8.06 g, 22.7 mmol) in dioxane (400 mL) is added manganese dioxide (9.9 g, 113.8 mmol). The reaction mixture is heated to 90° C. and stirred for 18 h. The reaction is allowed to cool to room temperature and filtered through diatomaceous earth. The filtered solvent is removed in vacuo to yield the product. MS (ESI) m/z 353 (M+H) (prepared similarly in Bioorg. Med. Chem. 2004, 12(9), 2251.)
Quantity
8.06 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
9.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:20]1[CH:24]=[C:23]([CH:25]([OH:27])[CH3:26])[N:22]=[CH:21]1)([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[C:1]([N:20]1[CH:24]=[C:23]([C:25](=[O:27])[CH3:26])[N:22]=[CH:21]1)([C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1)([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
8.06 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(C)O
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
9.9 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered through diatomaceous earth
CUSTOM
Type
CUSTOM
Details
The filtered solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield the product
CUSTOM
Type
CUSTOM
Details
MS (ESI) m/z 353 (M+H) (prepared similarly in Bioorg

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)(C1=CC=CC=C1)N1C=NC(=C1)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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